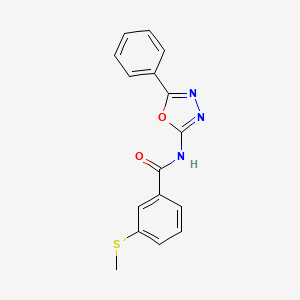

3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-22-13-9-5-8-12(10-13)14(20)17-16-19-18-15(21-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALIGZCZPKRVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki or Heck reaction.

Attachment of the methylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylthio group using a thiol reagent.

Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride or a similar reagent to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as an antimicrobial agent, with broad-spectrum inhibitory activities against both Gram-positive and Gram-negative bacteria.

Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or interfere with essential enzymes required for bacterial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Substituent Effects on Physicochemical Properties

- Compound 54: N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide Replaces the phenyl group with cyclohexyl and substitutes benzamide with a fluorine atom. Shows 95.5% HPLC purity and a retention time of 12.732 minutes, indicating high synthetic feasibility .

Functional Analogues with Similar Bioactivity Profiles

HDAC Inhibitors

- 2-Amino-N-((5-Phenyl-1,3,4-Oxadiazol-2-yl)Methyl)Propanamide Contains a 5-phenyl-1,3,4-oxadiazole core linked to a propanamide side chain. Inhibits histone deacetylase (HDAC) with IC₅₀ values of 1.2 µM (MCF-7) and 1.5 µM (MDA-MB-231) in breast cancer cells . Comparison: The absence of the benzamide moiety in this compound reduces steric hindrance, enabling better HDAC active-site penetration compared to the target compound.

Antifungal Agents

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide

- Features a sulfamoyl group and methoxyphenyl substituent.

- Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase .

- Comparison : The sulfamoyl group in LMM5 introduces hydrogen-bonding capabilities absent in the methylthio analogue, enhancing fungal target engagement.

Research Findings and Implications

- Methylthio Group Role : The -SMe group in the target compound enhances lipophilicity and enzyme inhibition, as seen in Compound 18’s calmodulin activity .

- Structural Flexibility : Replacing the phenyl group with cyclohexyl (Compound 54) or dihydrobenzodioxin (Compound 18) alters target selectivity, demonstrating the scaffold’s adaptability .

- Therapeutic Potential: Analogues like VNI and LMM5 validate the 1,3,4-oxadiazole benzamide scaffold as a platform for developing antiparasitic and antifungal agents .

Biological Activity

3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the methylthio group and the phenyl substituent significantly influences its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 248.31 g/mol |

| CAS Number | 1699194-80-3 |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibition of the Notum carboxylesterase , which negatively regulates the Wnt signaling pathway. This pathway is crucial in many cellular processes including cell proliferation and differentiation .

In Vitro Biological Activity

Research has demonstrated that derivatives of 5-phenyl-1,3,4-oxadiazole exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's . Key findings include:

- Inhibition Potency : Compounds derived from this scaffold have shown IC values in the low micromolar range against AChE (e.g., IC = 0.052 μM for one derivative) indicating strong inhibitory activity .

- Neuroprotective Effects : Certain derivatives have exhibited neuroprotective properties by preventing neuronal death in ischemic conditions, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Cholinesterase Inhibition : A study evaluated a series of oxadiazole derivatives for their ability to inhibit AChE and BChE. The results indicated that modifications at the phenyl ring significantly impacted inhibitory potency. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced activity .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa cells) revealed that certain oxadiazole derivatives induced apoptosis and inhibited cell proliferation effectively. Flow cytometry analysis confirmed these compounds' ability to block the cell cycle at the sub-G1 phase .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the chemical structure influence biological activity:

| Substituent Position | Type of Substituent | Biological Activity |

|---|---|---|

| 2-position | Electron-withdrawing | Increased AChE inhibition |

| 4-position | Electron-donating | Decreased AChE activity |

| Phenyl Ring | Various substitutions | Modulated neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.